2,5-二氨基对苯二甲腈

描述

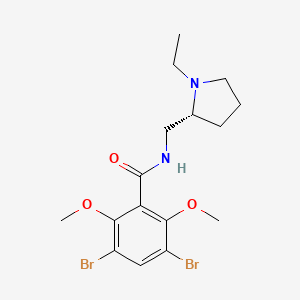

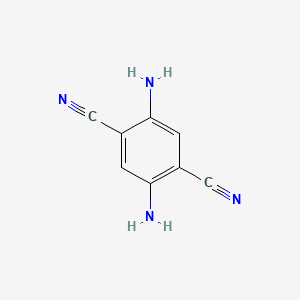

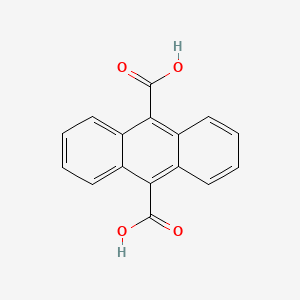

2,5-Diaminoterephthalonitrile is a chemical compound that serves as a building block in polymer chemistry and combinatorial chemistry. It is characterized by its two amine groups and a terephthalate backbone, which allows for a high degree of diversification in chemical synthesis. This compound is particularly notable for its role in the synthesis of rigid rod polymers and as a scaffold for combinatorial chemistry, where it can be used to create a variety of fluorescent tetracarboxyamides .

Synthesis Analysis

The synthesis of 2,5-diaminoterephthalonitrile derivatives, such as 2,5-diaminoterephthalamide (DATA), has been optimized to achieve high yields through a two-step process. Initially, amination of 2,5-dicarbomethoxy-1,4-cyclohexanedione (succinoyl succinate) with ammonium acetate is performed, followed by aromatization in the same pot. The resulting enamino ester is then ammonolysed with excess ammonia to produce DATA. This method provides a straightforward approach to synthesizing DATA, which is a precursor for further polymerization reactions .

Molecular Structure Analysis

The molecular structure of 2,5-diaminoterephthalonitrile derivatives is central to their utility in polymer chemistry. The presence of two amine groups and two carboxylic acid moieties allows for multiple points of diversification. This structure enables the compound to act as a scaffold in combinatorial chemistry, leading to the creation of various compounds with a central aromatic ring that can function as a fluorescence chromophore .

Chemical Reactions Analysis

In the context of polymer chemistry, 2,5-diaminoterephthalonitrile derivatives can undergo direct polycondensation with terephthalic acid in a strong acid environment. This reaction is more effective than polycondensation with terephthaloyl dichloride followed by cyclization in dehydrating strong acid. However, the resulting polymer from DATA and terephthalic acid exhibited low solubility, which posed challenges for further processing into fibers due to high viscosity and unfavorable viscoelastic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,5-diaminoterephthalonitrile derivatives are influenced by the synthesis process and the molecular structure of the compound. The low solubility of the polymer synthesized from DATA and terephthalic acid limits its processability. The high viscosity and unfavorable viscoelastic properties at low concentrations prevent the formation of satisfactory fibers, and attempts to achieve higher concentrations to improve these properties were unsuccessful in the solvent systems studied .

科学研究应用

发色团和荧光性质

2,5-二氨基对苯二甲腈(DAT)因其非凡的荧光性质而著称。它作为一种含两个羧酸和两个氨基官能团的发色团,能够与各种功能单元进行正交官能化。这种多功能性使其适用于生命科学和材料科学中的各种应用。在一项研究中,DAT的氨基官能被烷基化以与维甲酸和富勒烯C60偶联,促进了对光致电子转移过程的研究(Buschbeck & Christoffers, 2018)。此外,还注意到它在“开启”探针中的应用,其中在与靶标反应后荧光量子产率显着增加,以及在固态应用中的高效发射(Christoffers, 2018)。

光波导和偏振发射

DAT的结构简单性导致了显示出明亮发射、波导特性和发射光线性偏振的晶体的合成。这些晶体可以实现受激自发辐射(ASE),包括具有高增益系数的红色ASE。这表明在有机固态激光器中具有潜在应用(Tang et al., 2017)。

电子转移和激发过程

DAT衍生物不仅是高效的荧光染料,而且还具有氧化还原活性,允许对光谱性质进行电化学操作。研究表明,DAT可以在两个单电子步骤中被氧化,第一个步骤是准可逆的。这些性质以及首次氧化和吸收或荧光发射波长之间的既定相关性,强调了DAT在染料应用中的相关性(Markovic et al., 2019)。

组合化学的支架

DAT的结构属性具有四个多样化点,使其成为组合化学的优秀支架。它的合成涉及一个简单的过程,由此产生的平台通过逐步脱保护和酰胺化转化为四酰胺。作为荧光发色团的这个中心芳环在组合化学中具有巨大的潜力(Pflantz & Christoffers, 2009)。

安全和危害

属性

IUPAC Name |

2,5-diaminobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJDQRJKTVAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C#N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669287 | |

| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminoterephthalonitrile | |

CAS RN |

75636-88-3 | |

| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)